molecular formula C9H8BrNO B066291 (5-Bromobenzo[b]furan-2-yl)methylamine CAS No. 165736-51-6

(5-Bromobenzo[b]furan-2-yl)methylamine

Cat. No.: B066291
CAS No.: 165736-51-6
M. Wt: 226.07 g/mol
InChI Key: UOODONZLFBRQNV-UHFFFAOYSA-N
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Description

(5-Bromobenzo[b]furan-2-yl)methylamine is an organic compound with the molecular formula C9H8BrNO It is a derivative of benzo[b]furan, where a bromine atom is substituted at the 5-position and a methylamine group is attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Benzo[b]furan: : The synthesis typically begins with the bromination of benzo[b]furan. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to selectively introduce a bromine atom at the 5-position.

  • Formylation: : The next step involves formylation at the 2-position of the brominated benzo[b]furan. This can be done using a Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

  • Reduction to Methylamine: : The formyl group is then reduced to a methylamine group. This can be achieved using reductive amination, where the formyl compound is treated with ammonia (NH3) and a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of (5-Bromobenzo[b]furan-2-yl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (5-Bromobenzo[b]furan-2-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can convert the compound into various derivatives. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom to a hydrogen atom.

  • Substitution: : The bromine atom in this compound can be substituted with other nucleophiles. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate (NaSR) for thiol substitution.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, Pd/C, H2

    Substitution: NaN3, NaSR, Grignard reagents

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Dehalogenated compounds

    Substitution: Azides, thiols, organometallic compounds

Scientific Research Applications

Chemistry

In chemistry, (5-Bromobenzo[b]furan-2-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for various chemical manufacturing processes.

Mechanism of Action

The mechanism by which (5-Bromobenzo[b]furan-2-yl)methylamine exerts its effects depends on its interaction with molecular targets. The bromine atom and the methylamine group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorobenzo[b]furan-2-yl)methylamine
  • (5-Fluorobenzo[b]furan-2-yl)methylamine
  • (5-Iodobenzo[b]furan-2-yl)methylamine

Uniqueness

Compared to its analogs, (5-Bromobenzo[b]furan-2-yl)methylamine has unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, providing a balance of stability and reactivity that can be advantageous in various chemical reactions and applications.

This compound’s specific properties and reactivity make it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOODONZLFBRQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383758
Record name 1-(5-Bromo-1-benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165736-51-6
Record name 1-(5-Bromo-1-benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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